3-Methoxy-4'-morpholinomethyl benzophenone
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Overview
Description
3-Methoxy-4’-morpholinomethyl benzophenone is an organic compound belonging to the class of benzophenones. It is characterized by the presence of a methoxy group at the 3-position and a morpholinomethyl group at the 4’-position of the benzophenone structure. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 62-65°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4’-morpholinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy group replaces a halogen atom on the benzene ring.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the benzophenone derivative react to form the final product.
Industrial Production Methods
In industrial settings, the production of 3-Methoxy-4’-morpholinomethyl benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives or other substituted benzophenones.
Scientific Research Applications
3-Methoxy-4’-morpholinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of UV-curable coatings, inks, and adhesives
Mechanism of Action
The mechanism of action of 3-Methoxy-4’-morpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species, which can induce cellular damage or initiate polymerization reactions. The morpholinomethyl group enhances its solubility and reactivity, making it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the morpholinomethyl group, making it less soluble and reactive.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxyl group, which alters its photochemical properties.
4-Methylbenzophenone: Has a methyl group instead of a methoxy group, affecting its reactivity and applications
Uniqueness
3-Methoxy-4’-morpholinomethyl benzophenone is unique due to the presence of both methoxy and morpholinomethyl groups, which confer enhanced solubility, reactivity, and versatility in various applications. Its ability to act as a photoinitiator and photosensitizer makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLCAWGUXUDRSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642619 |
Source
|
Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-70-5 |
Source
|
Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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